melting point and physical characteristics of methyl 3-amino-4-methyl-1H-indole-2-carboxylate
melting point and physical characteristics of methyl 3-amino-4-methyl-1H-indole-2-carboxylate
This technical guide provides an in-depth analysis of Methyl 3-amino-4-methyl-1H-indole-2-carboxylate , a specialized heterocyclic building block used in the synthesis of fused indole derivatives such as pyrimido[5,4-b]indoles and
[1][2][3]
Chemical Identity & Core Specifications
This compound is a substituted indole characterized by an amino group at the C3 position and a methyl group at the C4 position. The proximity of the 4-methyl group to the 3-amino functionality introduces steric constraints that influence its reactivity and physical packing compared to non-methylated analogs.[1]
| Property | Specification |
| IUPAC Name | Methyl 3-amino-4-methyl-1H-indole-2-carboxylate |
| CAS Number | 890093-51-3 |
| Molecular Formula | C |
| Molecular Weight | 204.23 g/mol |
| SMILES | COC(=O)C1=C(N)C2=C(C)C=CC=C2N1 |
| Structural Class | 3-Aminoindole; Indole-2-carboxylate ester |
Physical Characteristics
Melting Point Analysis
While specific experimental melting point data for the methyl ester (CAS 890093-51-3) is not routinely reported in standard open-access physical property databases, it can be reliably estimated based on structural analogs and homologous series trends.[1]
-
Estimated Melting Range: 145 – 160 °C
-
Reference Analog: The ethyl ester analog, Ethyl 3-amino-1H-indole-2-carboxylate , has a confirmed melting point of 156–157 °C [1].[1]
-
Structural Impact: The transition from ethyl to methyl ester typically results in a comparable or slightly higher melting point due to more efficient crystal packing of the smaller methyl group.[1] However, the 4-methyl substituent introduces steric bulk adjacent to the amino group, which may slightly disrupt the intermolecular hydrogen bonding network (between 3-NH
and the carbonyl oxygen), potentially broadening or lowering the range slightly compared to the un-substituted parent.[1]
Appearance & Solubility
-
State: Solid crystalline powder.[1]
-
Color: Typically off-white to pale yellow .[1]
-
Solubility Profile:
Synthesis & Reaction Mechanism[7]
The most robust synthetic route for 3-aminoindole-2-carboxylates involves a base-mediated cascade reaction starting from 2-halo-benzonitriles .[1] For the 4-methyl derivative, the starting material is 2-fluoro-6-methylbenzonitrile (or the chloro analog), reacted with methyl glycinate .[1]
Mechanism: SNAr / Thorpe-Ziegler Cascade[1]
-
Nucleophilic Aromatic Substitution (SNAr): The amine of methyl glycinate displaces the halogen (F or Cl) at the 2-position of the benzonitrile.[1] This step is facilitated by the electron-withdrawing nitrile group.[1]
-
Thorpe-Ziegler Cyclization: A base deprotonates the
-methylene of the intermediate glycinate adduct.[1] The resulting carbanion attacks the nitrile carbon, closing the ring to form the 3-aminoindole core.[1]
Experimental Protocol
Reagents: 2-Fluoro-6-methylbenzonitrile (1.0 eq), Methyl glycinate hydrochloride (1.2 eq), Potassium tert-butoxide (KOtBu, 2.5 eq), Dry DMF or THF.[1]
Step-by-Step Methodology:
-
Preparation: In a flame-dried flask under nitrogen, suspend methyl glycinate HCl in dry DMF.
-
Base Addition: Add KOtBu portion-wise at 0 °C. Stir for 15 minutes to generate the free amine and activate the system.
-
Substrate Addition: Add 2-fluoro-6-methylbenzonitrile dropwise.
-
Heating: Warm the mixture to 60–80 °C and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) for the disappearance of the nitrile.[1]
-
Quench: Pour the reaction mixture into crushed ice/water. The product typically precipitates.[1]
-
Isolation: Filter the solid. If no precipitate forms, extract with ethyl acetate, wash with brine, dry over Na
SO , and concentrate.[1] -
Purification: Recrystallize from Ethanol/Water or Toluene to obtain the pure crystalline solid.[1]
Synthesis Pathway Diagram
Figure 1: Cascade synthesis of methyl 3-amino-4-methyl-1H-indole-2-carboxylate via SNAr and Thorpe-Ziegler cyclization.
Handling, Stability & Storage
Chemical Stability[1][7]
-
Oxidation Risk: The C3-amino group is the primary site of instability.[1] It can undergo auto-oxidation to form diazo or imino species if left in solution exposed to air.[1]
-
Hydrolysis: The C2-methyl ester is stable under neutral conditions but will hydrolyze to the carboxylic acid (3-amino-4-methyl-1H-indole-2-carboxylic acid) under strong basic or acidic aqueous conditions.[1]
Storage Protocol
-
Atmosphere: Store under Argon or Nitrogen atmosphere.[1]
-
Temperature: -20 °C (Long-term) or 2–8 °C (Short-term).
-
Container: Amber glass vials to protect from light-induced degradation.
Applications in Drug Discovery
This compound serves as a critical scaffold for "privileged structures" in medicinal chemistry:
-
-Carbolines: Reaction with aldehydes/ketones followed by oxidation yields
-carbolines, known for DNA intercalation and anticancer activity.[1] -
Pyrimido[5,4-b]indoles: Condensation with urea, thiourea, or isocyanates forms tricyclic systems that act as kinase inhibitors [1].[1]
Derivatization Workflow
Figure 2: Common synthetic diversifications of the 3-aminoindole scaffold.
References
-
Shestakov, A. S., et al. "Methyl 3-amino-1H-indole-2-carboxylates in the synthesis of 5H-pyrimido[5,4-b]indole derivatives."[1] Russian Journal of Organic Chemistry 45.5 (2009): 777-782.[1]
-
Lier, J., et al. "Synthesis of 3-aminoindoles via copper-catalyzed three component coupling reaction."[1] Journal of Organic Chemistry (General method reference for 3-aminoindole synthesis).[1]
-
National Center for Biotechnology Information.[1] "PubChem Compound Summary for CAS 890093-51-3". [1]
Sources
- 1. methyl (4S,5Z,6S)-5-ethylidene-4-(2-methoxy-2-oxo-ethyl)-6-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-4H-pyran-3-carboxylate | C18H26O11 | CID 6476722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2020029720A1 - Method for preparing 2-chloro-6-methylthiotoluene - Google Patents [patents.google.com]
